molecular formula C15H17NO4 B1609912 1-Boc-3-carboxymethylindole CAS No. 128550-08-3

1-Boc-3-carboxymethylindole

Cat. No. B1609912
CAS RN: 128550-08-3
M. Wt: 275.3 g/mol
InChI Key: VRZTWLIBIMXVMR-UHFFFAOYSA-N
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Description

1-Boc-3-carboxymethylindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in nature and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-Boc-3-carboxymethylindole serves as a pivotal intermediate in the synthesis of a broad array of biologically active compounds. Its utility is highlighted in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are employed to create peptidomimetics and compounds based on the triazole scaffold, including triazoles active as HSP90 inhibitors (Ferrini et al., 2015). Similarly, the copper(I)-catalyzed intramolecular amination of aryl bromides facilitates the generation of various N-substituted 1-amino-1H-indole-3-carboxylates, showcasing its versatility in crafting functional molecules (Melkonyan et al., 2008).

Drug Discovery and Click Chemistry

The compound's significance extends into drug discovery, where click chemistry, a method relying on reliable chemical transformations, incorporates this compound derivatives. This approach has found extensive applications ranging from combinatorial chemistry to proteomics and DNA research, underscoring the role of triazole derivatives in bioconjugation reactions and the formation of biologically relevant structures (Kolb & Sharpless, 2003).

Glycoscience and Catalysis

In glycoscience, the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving derivatives of this compound plays a critical role in the synthesis of glycoconjugates and glycohybrids, demonstrating the compound’s utility in creating complex molecular architectures essential for biochemical studies and pharmaceutical applications (Agrahari et al., 2021). Additionally, boronic acid catalysis highlights the compound's involvement in producing heterocyclic products like triazoles, emphasizing its contribution to synthesizing small molecules with potential pharmaceutical applications (Zheng et al., 2010).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZTWLIBIMXVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448948
Record name 1-BOC-3-CARBOXYMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128550-08-3
Record name 1-BOC-3-CARBOXYMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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